Product packaging for Magnesium potassium selenate(Cat. No.:CAS No. 28041-84-1)

Magnesium potassium selenate

Cat. No.: B1624956
CAS No.: 28041-84-1
M. Wt: 388.4 g/mol
InChI Key: CPYAZBXGVKIIBA-UHFFFAOYSA-J
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Description

Magnesium Potassium Selenate is an inorganic compound with the general formula K₂Mg(SeO₄)₂ and is supplied as a high-purity reagent for research and development purposes . This compound is known to form well-defined monoclinic prism crystals in its hexahydrate form, which exhibit a density of 2.365 g/cm³ and are freely soluble in water, providing advantageous properties for laboratory synthesis and crystallization studies . The CAS Registry Number for this compound is 28041-84-1 . It is classified under the hazardous class 6.1(a), underscoring the need for careful handling in controlled laboratory environments . This compound is strictly For Research Use Only and is a key material for researchers investigating the synthesis and characterization of complex selenates , layered double hydroxide (LDH) materials for environmental remediation such as selenate removal , and in the study of crystalline materials for their physical and chemical properties. This product is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula K2MgO8Se2 B1624956 Magnesium potassium selenate CAS No. 28041-84-1

Properties

CAS No.

28041-84-1

Molecular Formula

K2MgO8Se2

Molecular Weight

388.4 g/mol

IUPAC Name

magnesium;dipotassium;diselenate

InChI

InChI=1S/2K.Mg.2H2O4Se/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q2*+1;+2;;/p-4

InChI Key

CPYAZBXGVKIIBA-UHFFFAOYSA-J

SMILES

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Mg+2].[K+].[K+]

Canonical SMILES

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Mg+2].[K+].[K+]

Origin of Product

United States

Synthetic Methodologies and Crystallization Science of Magnesium Potassium Selenate

Aqueous Solution-Based Crystallization Techniques

The formation of magnesium potassium selenate (B1209512) predominantly relies on crystallization from aqueous solutions, utilizing methods that control the supersaturation of the constituent ions to promote crystal growth.

Controlled Evaporation Methods for Crystal Growth

A common and effective method for growing single crystals of magnesium potassium selenate is the controlled, slow evaporation of an aqueous solution containing stoichiometric amounts of potassium selenate (K₂SeO₄) and magnesium selenate (MgSeO₄). researchgate.netresearchgate.net This technique involves dissolving the parent salts in water and allowing the solvent to evaporate slowly at a constant temperature. This gradual increase in solute concentration leads to the formation of well-defined, high-quality single crystals over time. The crystal structure of potassium hexaaquamagnesium(II) selenate, K₂Mg(H₂O)₆₂, has been refined using single-crystal X-ray diffraction data, confirming its monoclinic crystal system. researchgate.netresearchgate.netdoaj.orgtypeset.io

The basic building blocks of these crystals are slightly distorted selenate tetrahedra and hexaaquamagnesium(II) octahedra, which are interconnected by a network of hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for this compound Hexahydrate

Parameter Value
Chemical Formula H₁₂K₂MgO₁₄Se₂
Crystal System Monoclinic
Space Group P12(1)/a1 (no. 14)
a 9.264(1) Å
b 12.421(1) Å
c 6.2514(8) Å
β 104.29(1)°
Volume 697.1 ų
Z 2

Source: researchgate.netresearchgate.net

Precipitation Reactions for this compound Synthesis

Precipitation reactions can also be employed for the synthesis of this compound. This method involves mixing aqueous solutions of soluble potassium and magnesium salts with a solution containing selenate ions, leading to the precipitation of the less soluble double salt. For instance, combining solutions of potassium chloride (KCl) and magnesium chloride (MgCl₂) with a sodium selenate (Na₂SeO₄) solution can induce the precipitation of this compound. The precise control of reactant concentrations, temperature, and pH is crucial to ensure the formation of the desired product with high purity. While this method is generally faster than controlled evaporation, it may yield smaller crystals or polycrystalline powders.

Hydrothermal Synthesis Approaches for this compound Analogues

Hydrothermal synthesis is a powerful technique for crystallizing materials from high-temperature aqueous solutions under high vapor pressures. While specific studies on the hydrothermal synthesis of this compound are not prevalent, this method is widely used for producing various analogous selenate compounds. researchgate.netrsc.orgbohrium.comacs.org For example, novel selenate chlorides and the nonlinear optical crystal Na₅(SeO₄)(HSeO₄)₃(H₂O)₂ have been successfully synthesized using hydrothermal methods. researchgate.netrsc.orgbohrium.com This approach allows for the formation of unique crystal structures and phases that may not be accessible under ambient pressure and lower temperatures. The conditions of hydrothermal synthesis, such as temperature, pressure, and the presence of mineralizers, can be tuned to control the size, morphology, and crystallinity of the final product. acs.org

Growth of Single Crystals of this compound and Related Hydrates

The growth of large, high-quality single crystals of this compound hexahydrate is essential for detailed structural analysis and characterization of its physical properties. The slow evaporation method is the most reported technique for this purpose. researchgate.netresearchgate.net The resulting crystals are typically well-formed and suitable for single-crystal X-ray diffraction studies, which have provided detailed insights into their atomic arrangement. researchgate.netresearchgate.netdoaj.orgtypeset.io

Magnesium selenate itself can form various hydrates, including a recently discovered enneahydrate (MgSeO₄·9H₂O). wikipedia.orgnih.gov The growth of single crystals of this higher hydrate (B1144303) was achieved by the evaporation of an aqueous solution at a low temperature (269 K). nih.gov These findings highlight the rich variety of hydrated forms that can exist within the magnesium selenate system, each with its unique crystal structure.

Table 2: Comparison of Magnesium Selenate Hydrates

Hydrate Formula Crystal System Key Structural Features
Hexahydrate MgSeO₄·6H₂O Monoclinic Part of the Tutton's salt series with K₂Mg(SeO₄)₂·6H₂O. researchgate.netresearchgate.net

Nanostructure Synthesis Strategies for Selenate-Containing Materials

While the synthesis of nanostructures of this compound is not explicitly detailed in the available literature, various strategies have been developed for producing nanoparticles and other nanostructures of selenium and selenate-containing materials. These methods can be broadly categorized into chemical, physical, and biological approaches. mdpi.com

Chemical reduction is a common method for synthesizing selenium nanoparticles (SeNPs), where selenium precursors like sodium selenite (B80905) or selenate are reduced by agents such as ascorbic acid or sodium borohydride. mdpi.com The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters like pH, temperature, and reactant concentrations. mdpi.com

Other chemical methods include:

Solvothermal Synthesis: This technique involves a chemical reaction in a sealed vessel at elevated temperature and pressure, allowing for precise control over nanoparticle size and shape. mdpi.com

Sol-Gel Method: This process involves the transformation of a solution into a gel, which is then dried and thermally treated to produce nanoparticles. mdpi.com

Physical methods for nanoparticle synthesis include:

Laser Ablation: High-power laser pulses are used to vaporize a target material, and the resulting vapor condenses into nanoparticles. mdpi.com

Chemical Vapor Deposition (CVD): A substrate is exposed to volatile precursors that react or decompose on the substrate surface to produce the desired material. mdpi.com

Biological synthesis, or "green synthesis," utilizes microorganisms or plant extracts as reducing and capping agents for the formation of nanoparticles, offering an environmentally friendly alternative to traditional chemical methods. mdpi.comscielo.brfrontiersin.org

These established nanostructure synthesis strategies for selenium-containing materials could potentially be adapted for the production of this compound nanoparticles, opening up possibilities for new applications of this compound at the nanoscale.

Advanced Crystallographic Analysis of Magnesium Potassium Selenate Systems

Determination of Crystal Structures via X-ray Diffraction and Neutron Diffraction

The primary methods for determining the crystal structure of magnesium potassium selenate (B1209512) compounds are single-crystal X-ray diffraction and neutron diffraction. These techniques provide detailed information about the atomic positions within the crystal lattice, allowing for a comprehensive understanding of its three-dimensional structure. scispace.com

Unit Cell Parameters and Space Group Determination for Magnesium Potassium Selenate Hexahydrate (Monoclinic P12(1)/a1)

This compound hexahydrate, K₂Mg(SeO₄)₂·6H₂O, crystallizes in the monoclinic space group P12(1)/a1. researchgate.netresearchgate.net This classification is a hallmark of Tutton's salts, a series of isomorphous compounds. researchgate.netum.edu.my The unit cell parameters for this compound have been determined with high precision. At a temperature of 295 K, the lattice parameters are:

ParameterValue
a9.264(1) Å
b12.421(1) Å
c6.2514(8) Å
β104.29(1)°
Volume697.1 ų
Z2

Data sourced from a single crystal X-ray diffraction study at 295 K. researchgate.net

Temperature-Dependent Crystallographic Studies

Temperature variations can induce changes in the crystal structure of hydrated salts. While specific temperature-dependent crystallographic studies on this compound are not extensively detailed in the provided results, the general behavior of related compounds suggests that changes in temperature can affect the lattice parameters and the thermal motion of atoms. For instance, in magnesium selenate enneahydrate (MgSeO₄·9H₂O), neutron diffraction studies at temperatures ranging from 5 K to 250 K have provided insights into the effects of temperature on the structure and hydrogen bonding. nih.gov Such studies on this compound would be valuable to understand its thermal expansion and the stability of its hydration state. msaweb.org

Investigation of Metal-Oxygen Polyhedra in this compound Structures (e.g., [Mg(H₂O)₆] octahedra)

A key feature of the this compound hexahydrate structure is the presence of distinct coordination polyhedra around the metal cations. The magnesium ion is coordinated by six water molecules, forming a nearly regular [Mg(H₂O)₆]²⁺ octahedron. scispace.comum.edu.my These octahedra are isolated from each other and are linked to the selenate anions through a network of hydrogen bonds. scispace.com

Comparative Crystallography with Isomorphous Compounds (e.g., Tutton's Salts)

This compound hexahydrate belongs to the Tutton's salts family, which have the general formula M'₂(M'')(XO₄)₂·6H₂O, where M' is a monovalent cation (like K⁺, Rb⁺, Cs⁺), M'' is a divalent cation (like Mg²⁺, Co²⁺, Ni²⁺, Zn²⁺), and X is S or Se. researchgate.netum.edu.my These compounds are isomorphous, meaning they have the same crystal structure, crystallizing in the monoclinic space group P2₁/a. researchgate.netum.edu.my

Comparative crystallographic studies between this compound and other Tutton's salts reveal systematic trends in their lattice parameters and cell volumes. For instance, substituting potassium with the larger rubidium cation leads to an increase in the unit cell dimensions. scispace.comresearchgate.net These comparisons provide valuable insights into the effects of ionic radii on the crystal structure and the nature of isomorphous substitution. nih.gov The fundamental building blocks, the [M''(H₂O)₆]²⁺ octahedra and the XO₄²⁻ tetrahedra, remain consistent across the series, with the primary structural variations arising from the size of the monovalent cation. scispace.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Hydrated this compound

The crystal structure of hydrated this compound is extensively influenced by a complex three-dimensional network of hydrogen bonds. scispace.comum.edu.my These interactions occur between the hydrogen atoms of the coordinated water molecules in the [Mg(H₂O)₆]²⁺ octahedra and the oxygen atoms of the selenate anions. scispace.com

Polymorphism and Phase Transition Phenomena in this compound and Related Selenates

The study of polymorphism and phase transitions is critical to understanding the structural and physical properties of crystalline materials. This compound, with the chemical formula K₂Mg₂(SeO₄)₃, belongs to the langbeinite family of crystals, which are known for their complex polymorphic behaviors and phase transitions. wikipedia.org

At higher temperatures, langbeinites typically exhibit a cubic crystal structure with the space group P2₁3. wikipedia.org However, as the temperature is lowered, they often undergo a series of structural phase transitions to lower symmetry crystal systems. wikipedia.org These transitions can lead to phases that are orthorhombic (P2₁2₁2₁), monoclinic (P2₁), or triclinic (P1). wikipedia.org This phenomenon of changing crystal structure with temperature is a key characteristic of the langbeinite family. wikipedia.org

While detailed research specifically on the polymorphism of this compound is not extensively available, the behavior of isostructural selenate and sulfate (B86663) langbeinites provides valuable insights. For instance, studies on solid solutions like K₂Mn₂(SO₄)ₓ(SeO₄)₃₋ₓ have been conducted to understand the phase transition mechanisms in langbeinites. osti.gov These studies show that the substitution of sulfate for selenate can influence the transition temperatures and enthalpies. osti.gov The size of the monovalent cation (like potassium) has been found to be a more significant factor in the transition mechanism than the size of the anion. osti.gov

The general sequence of phase transitions in many langbeinite-type compounds as a function of decreasing temperature is from a cubic paraelectric phase to a ferroelastic orthorhombic phase, followed by further transitions to ferroelectric/ferroelastic monoclinic and triclinic phases. wikipedia.org This sequence is driven by the ordering of the metal cations and the tilting of the selenate or sulfate tetrahedra within the crystal lattice. wikipedia.org

The following table summarizes the typical phase transitions observed in langbeinite-type compounds, which can be considered a model for the expected behavior of this compound.

Temperature Crystal System Space Group Phase Characteristics
HighCubicP2₁3Paraelectric
IntermediateOrthorhombicP2₁2₁2₁Ferroelastic
LowMonoclinicP2₁Ferroelectric/Ferroelastic
Very LowTriclinicP1Ferroelectric/Ferroelastic

This table provides a generalized sequence of phase transitions for langbeinite-type compounds based on established patterns in related materials. wikipedia.org

Research into sodium-containing langbeinite phases, such as K₂-ₓNaₓMg₂(SO₄)₃, has shown that the cubic langbeinite structure can accommodate a significant amount of sodium in place of potassium at room temperature. csic.es However, at higher sodium concentrations, new, more complex orthorhombic phases can emerge. csic.es This highlights the structural flexibility of the langbeinite framework. csic.es Furthermore, some sodium-based langbeinite-like materials, such as Na₂Mg₂(SO₄)₃, exhibit a transformation to the cubic langbeinite structure at elevated temperatures. csic.es

The investigation of polymorphism and phase transitions in this compound and its relatives is an active area of research. Advanced crystallographic techniques are essential for fully characterizing the temperature-dependent structural changes in these complex materials.

Spectroscopic Probing of Magnesium Potassium Selenate Electronic and Vibrational States

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in characterizing the internal vibrations of the polyatomic selenate (B1209512) ion and the coordinated water molecules, as well as the lattice modes of the crystal.

FT-IR spectroscopy is a key technique for investigating the vibrational modes of magnesium potassium selenate. The infrared spectrum is particularly sensitive to the vibrations of the selenate (SeO₄²⁻) anion and the water molecules of hydration. cas.cz For an isolated tetrahedral ion like selenate, there are four fundamental modes of vibration: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). In the crystal lattice of K₂Mg(SeO₄)₂·6H₂O, the local symmetry of the selenate ion is lowered from tetrahedral (T_d), causing the lifting of degeneracies and the activation of otherwise IR-inactive modes.

Studies on double magnesium selenates, including the potassium salt, reveal that the basic building units are slightly deformed selenate tetrahedra and hexaaquamagnesium(II) octahedra, interconnected by a network of hydrogen bonds. cas.cz This deformation is evident in the IR spectrum. For instance, the strong Se-O stretching vibration in sodium selenate appears around 888 cm⁻¹. dergipark.org.trresearchgate.net In the context of the Tutton salt, the antisymmetric stretching mode (ν₃) of the SeO₄²⁻ ion is particularly prominent and often splits into multiple components, reflecting the distortion of the tetrahedron in the crystalline environment. cas.czscirp.org The presence of water is also clearly identified by a broad band in the 3400-3500 cm⁻¹ region, corresponding to O-H stretching vibrations, and a band around 1630-1720 cm⁻¹ from H-O-H bending vibrations. lupinepublishers.commdpi.com

Table 1: General FT-IR Vibrational Modes for Selenate and Water in Tutton Salts

Vibrational Mode Wavenumber Range (cm⁻¹) Assignment
O-H Stretch 3400 - 3500 Water of hydration lupinepublishers.com
H-O-H Bend 1630 - 1720 Water of hydration lupinepublishers.commdpi.com
ν₃ (SeO₄²⁻) ~890 Antisymmetric Se-O Stretch dergipark.org.tr

Raman spectroscopy complements FT-IR by providing information on both the internal vibrations of the selenate ion and the low-frequency lattice modes. In aqueous solutions, the selenate ion exhibits four characteristic Raman lines, with a very strong peak around 835 cm⁻¹ corresponding to the symmetric stretching vibration (ν₁). core.ac.ukias.ac.in Other modes appear at approximately 345 cm⁻¹ (ν₂), 415 cm⁻¹ (ν₄), and a faint line at 875 cm⁻¹ (ν₃). ias.ac.in

In the crystalline state, the Raman spectrum of this compound is more complex. The prominent symmetrical oscillation of the SeO₄²⁻ group remains conspicuous, but its exact frequency can vary compared to its value in solution due to the crystalline field effects. core.ac.uk The vibrations of the [Mg(H₂O)₆]²⁺ cation also contribute to the spectrum. Furthermore, low-frequency bands in the Raman spectrum (typically below 300 cm⁻¹) can be assigned to lattice vibrations, which involve the translational and rotational motions of the SeO₄²⁻ and [Mg(H₂O)₆]²⁺ ions and potassium cations within the unit cell.

Table 2: Characteristic Raman Frequencies for the Selenate (SeO₄²⁻) Ion in Aqueous Solution

Frequency Shift (cm⁻¹) Assignment Intensity
875 ν₃ (Antisymmetric Stretch) Very Faint
835 ν₁ (Symmetric Stretch) Very Strong
415 ν₄ (Antisymmetric Bend) Medium
345 ν₂ (Symmetric Bend) Medium

Data sourced from studies on aqueous selenate solutions. ias.ac.in

This compound belongs to the monoclinic crystal system, which is optically anisotropic. Polarized IR reflectance spectroscopy is a powerful, non-destructive method used to determine the orientation of the crystal axes. mjcce.org.mk This technique is particularly useful for Tutton salts. mjcce.org.mk By measuring the reflectance spectra with infrared radiation polarized parallel to different crystallographic axes, one can selectively excite vibrational modes with transition dipole moments aligned in that direction.

These polarized measurements allow for the unambiguous assignment of the split components of the degenerate vibrational modes of the selenate ion. For monoclinic crystals, specific methods relying on the symmetry and optical properties can be used to test the orientation of the b crystal axis and the ac crystal plane with respect to the crystal's morphology. mjcce.org.mk This detailed analysis of the polarized spectra provides crucial information about the precise orientation of the selenate tetrahedra within the unit cell and the nature of the anisotropic bonding forces in the crystal. mjcce.org.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy can provide detailed information about the local chemical environment of specific nuclei. For this compound, several nuclei are NMR-active and could theoretically be studied, including ⁷⁷Se, ²⁵Mg, and ³⁹K.

²⁵Mg and ³⁹K NMR are also possible but are often more challenging due to their quadrupolar nature and, for ²⁵Mg, lower receptivity. These studies could, however, provide insights into the coordination environment of the magnesium and potassium ions and their interactions within the crystal lattice.

Advanced Spectroscopic Methods for Surface and Bulk Characterization

A variety of advanced spectroscopic techniques can be applied to further characterize this compound.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy : This surface-sensitive technique can be used to study the vibrational properties of the crystal surface, which can differ from the bulk properties. It has been employed to investigate the interaction of selenate ions with surfaces. gatech.edu

X-ray Absorption Spectroscopy (XAS) : Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide precise information about the local atomic environment around the selenium atoms, including Se-O bond distances and coordination numbers, confirming the tetrahedral coordination of the selenate ion. gatech.edu

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : While primarily a technique for elemental analysis, ICP-MS is an advanced spectroscopic method that can determine the concentration of potassium, magnesium, and selenium with extremely high accuracy and precision, confirming the stoichiometry of the compound. nih.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface analysis technique that can determine the elemental composition and chemical oxidation states of the atoms on the crystal surface. scribd.com It can confirm the presence of Mg, K, Se, and O and provide information on their binding energies.

Theoretical and Computational Investigations of Magnesium Potassium Selenate

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory has become a primary method for studying the electronic characteristics of solid-state materials. royalsocietypublishing.org By calculating the electron density, DFT can determine the total energy of the system and derive numerous properties from it. royalsocietypublishing.org

Magnesium potassium selenate (B1209512), with the formula K₂Mg(H₂O)₆₂, is a member of the Tutton's salt family. researchgate.net Experimental work has established its crystal structure through X-ray diffraction, providing a foundation for theoretical optimization. researchgate.net These studies show the compound crystallizes in the monoclinic space group P12(1)/a. researchgate.net The fundamental structural units consist of slightly distorted selenate (SeO₄) tetrahedra and hexaaquamagnesium(II) ([Mg(H₂O)₆]²⁺) octahedra, which are interconnected by a network of hydrogen bonds. researchgate.net

DFT calculations are employed to refine these experimentally determined structures, optimizing the atomic positions to find the minimum energy configuration. This process provides a theoretical validation of the experimental geometry and can yield precise lattice parameters.

Table 1: Crystallographic Data for Potassium Hexaaquamagnesium(II) Selenate This table presents experimentally determined crystallographic data which serves as the basis for DFT optimization.

ParameterValue researchgate.net
Chemical FormulaH₁₂K₂MgO₁₄Se₂
Crystal SystemMonoclinic
Space GroupP12(1)/a1 (No. 14)
a (Å)9.264(1)
b (Å)12.421(1)
c (Å)6.2514(8)
β (°)104.29(1)
Volume (ų)697.1
Z2

DFT studies are instrumental in elucidating the nature of chemical bonds within a crystal. In related magnesium chalcogenides like MgSe, computational studies highlight the ionic character of the magnesium-chalcogen bond. acs.org For the selenate anion (SeO₄²⁻), DFT calculations on similar compounds show that the O–Se=O bond angles typically vary between approximately 106.7° and 112.1°, indicating a distortion from perfect tetrahedral geometry. uctm.edu The Se-O bond lengths are calculated to be in the range of 1.62 Å to 1.66 Å. uctm.edu

The electronic band structure determines the conductivity of a material. While specific band structure calculations for magnesium potassium selenate are not widely reported, studies on related compounds provide valuable insights. DFT calculations on magnesium selenide (B1212193) (MgSe) and magnesium alanate (Mg(AlH₄)₂) show that they are non-metallic materials with calculated band gaps. scirp.orgaps.org For instance, rock-salt MgSe has a calculated indirect band gap of 2.49 eV. scirp.org Such calculations for this compound would be expected to show a large band gap, characteristic of an insulating material.

Table 2: Calculated Electronic Properties of Related Magnesium Compounds This table shows results from DFT calculations on similar materials, providing an expected context for this compound.

CompoundCalculated PropertyValueReference
Magnesium Selenide (MgSe)Indirect Band Gap2.49 eV scirp.org
Magnesium Selenide (MgSe)Bulk Modulus63.1 GPa scirp.org
Magnesium Alanate (Mg(AlH₄)₂)Band Gap~4 eV aps.org

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental results from techniques like infrared (IR) and Raman spectroscopy. royalsocietypublishing.org By calculating the vibrational frequencies and their corresponding intensities, DFT can generate a theoretical vibrational spectrum. This is crucial for assigning experimentally observed spectral bands to specific atomic motions within the crystal lattice, such as the stretching and bending modes of the selenate anions and the vibrations of the water molecules. scirp.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitations and generate theoretical UV-Vis absorption spectra. researchgate.net

Lattice Dynamics and Phonon Studies

Lattice dynamics investigates the collective vibrations of atoms in a crystal, which are quantized as phonons. The study of phonon dispersion relations—the relationship between a phonon's energy (frequency) and its momentum (wave vector)—is essential for understanding a material's thermal properties, phase stability, and electron-phonon interactions. aps.org

The lattice dynamics of selenate compounds have been analyzed using semi-empirical rigid-ion models, particularly for potassium selenate (K₂SeO₄), which shares the selenate anion with the title compound. aps.orgunl.edusemanticscholar.org In these models, the selenate groups are treated as rigid bodies, and the interatomic forces are adjusted using static structural data. aps.orgsemanticscholar.org Even simple models with a few adjustable parameters have proven sufficient to semi-quantitatively reproduce the phonon dynamics of the real system. aps.orgsemanticscholar.org These calculations produce phonon dispersion curves that can be compared with experimental data from techniques like inelastic neutron scattering. unl.eduaps.org Studies on K₂SeO₄ show that the balance between long-range Coulomb forces and short-range interactions is delicate and crucial in determining the lattice dynamics. unl.edu

A key finding from lattice dynamics studies on potassium selenate (K₂SeO₄) is the presence of a lattice instability. aps.orgunl.edusemanticscholar.org Theoretical models successfully demonstrate that the crystal has a low-frequency optic phonon branch that exhibits softening, where the phonon frequency decreases significantly for wave vectors in a specific region of the reciprocal lattice. unl.edu This "soft mode" behavior is indicative of a structural phase transition, in the case of K₂SeO₄, to an incommensurate phase. aps.orgsemanticscholar.org The characteristics of this soft mode, including its calculated eigenvector, are in excellent agreement with experimental observations. aps.orgsemanticscholar.org The form of the soft-phonon branch is highly dependent on the force model used, and it is particularly sensitive to potassium-oxygen interactions, highlighting the critical role that cation size and interactions play in the origin of such instabilities in A₂BX₄-type compounds. aps.orgsemanticscholar.org

Role of Cation Interactions in Lattice Dynamics

The stability and dynamic properties of the crystal lattice in mixed-ion compounds like this compound are profoundly influenced by the nature of cation-cation and cation-anion interactions. While direct computational studies on the lattice dynamics of the specific this compound compound are not extensively documented in current literature, significant insights can be drawn from detailed investigations into isostructural compounds, particularly potassium selenate (K₂SeO₄). These studies reveal that cation properties, such as ionic size and charge, are critical in determining the structural stability and phonon behavior of the crystal. semanticscholar.orgaps.org

In materials belonging to the A₂BX₄ family, which includes potassium selenate, the interactions between the cations (A-site ions, such as potassium) and the oxygen atoms of the selenate (SeO₄²⁻) group are crucial. semanticscholar.org Theoretical models, such as the rigid-ion model, have been successfully employed to analyze the lattice dynamics of potassium selenate. aps.org These models, even with a limited number of adjustable parameters fitted to static structural data, can semi-quantitatively reproduce the phonon dynamics and even predict complex phenomena like incommensurate phase transitions. aps.org

The key findings from these computational investigations highlight several aspects of cation interactions:

Soft Mode Instability: The branch minimum of the soft phonon mode, which is responsible for the transition to an incommensurate phase, is particularly sensitive to specific potassium-oxygen interactions. aps.org Altering the force constants in the model that correspond to these interactions can significantly soften the branch, demonstrating the direct role of cation-anion forces in driving phase transitions. semanticscholar.org

Influence of Cation Size: The relative size of the cations is described as playing an essential role in the origin of the incommensurate instability. aps.org When potassium is replaced by a larger cation like cesium (as in Cs₂SeO₄), the unstable or "soft" character of the lowest Σ₂ phonon branch disappears. aps.org This suggests that the specific ionic radius of potassium is a determining factor for the observed lattice instabilities. This principle would directly apply to this compound, where the introduction of the smaller, more highly charged Mg²⁺ ion alongside K⁺ would create complex and competing interactions within the lattice.

Eigenvector Insensitivity: Interestingly, the calculated eigenvector of the distorting soft mode is found to be relatively insensitive to the specific details of the interatomic force models. aps.org This implies that the nature of the structural modulation in the incommensurate phase is a common feature for many A₂BX₄ compounds, governed more by the general structure than the fine details of the potentials. semanticscholar.org

These theoretical principles underscore the delicate balance of electrostatic forces within the crystal. The introduction of magnesium ions into the potassium selenate lattice would introduce strong, localized Mg²⁺-O interactions alongside the K⁺-O interactions, likely leading to significant modifications of the phonon spectra and structural stability.

Table 1: Summary of Cation Interaction Effects on Lattice Dynamics in A₂BX₄ Compounds

FeatureInfluence of Cation InteractionsSupporting EvidenceCitation
Lattice Instability The soft-phonon branch is highly sensitive to potassium-oxygen interaction forces.Fitting the force model to low-temperature structural data provokes a conspicuous softening of the branch. semanticscholar.orgaps.org
Cation Size The relative ionic radius of the cation is critical. Replacing K⁺ with the larger Cs⁺ removes the soft mode instability.Comparative analysis of K₂SeO₄ and Cs₂SeO₄ shows the disappearance of the unstable Σ₂ branch in the cesium compound. aps.org
Incommensurate Phase Cation-anion interactions are a primary driver for the phase transition to an incommensurate state.Rigid-ion models successfully reproduce the lattice instability leading to the incommensurate phase. semanticscholar.orgaps.org
Modulation Eigenvector The character of the structural distortion is largely independent of the fine details of the interaction potentials.The calculated eigenvector is in excellent agreement with experimental data and is not sensitive to the force model. aps.org

Molecular Dynamics Simulations for Thermodynamic and Kinetic Properties

An MD simulation of this compound would begin with the definition of a force field—a set of potential energy functions and parameters that describe the interactions between the Mg²⁺, K⁺, Se⁶⁺, and O²⁻ ions. These parameters are typically derived from experimental data or higher-level quantum mechanical calculations. core.ac.uk Once the system is simulated over a sufficient timescale, a range of thermodynamic and kinetic properties can be extracted from the atomic trajectories.

Thermodynamic Properties:

Total Energy and Enthalpy: The total energy of the system is a direct output of the simulation and can be used to track stability. Changes in energy with temperature can reveal phase transitions. For example, MD simulations on potassium oxide (K₂O) nanoparticles identified a solid-to-solid phase transition at approximately 1100 K by observing a slope change in the total energy curve. researchgate.net

Heat Capacity (Cv and Cp): Heat capacity can be calculated from the fluctuations in energy (for Cv) or enthalpy (for Cp) during the simulation. This property is crucial for understanding how the material stores thermal energy and shows sharp peaks at phase transition temperatures. researchgate.net

Equation of State: By running simulations at various pressures and temperatures, the relationship between pressure, volume, and temperature (the equation of state) can be determined, providing fundamental thermodynamic data. mdpi.com

Kinetic Properties:

Diffusion Coefficients: The mobility of the magnesium and potassium ions within the selenate lattice can be quantified by calculating their diffusion coefficients from the mean squared displacement of the atoms over time. This is particularly important for understanding ion transport in solid-state electrolyte applications.

Thermal Conductivity: Through non-equilibrium MD simulations or analysis of equilibrium fluctuations, the thermal conductivity of the material can be computed. First-principles investigations into different crystalline phases of magnesium selenide (MgSe) show that this property is highly dependent on the crystal structure. arxiv.org

Table 2: Properties Obtainable from Molecular Dynamics Simulations

PropertyDescriptionRelevance for this compound
Total System Energy The sum of kinetic and potential energies of all atoms in the simulation cell.Indicates the stability of the crystal structure and helps identify phase transition temperatures.
Heat Capacity The amount of heat required to raise the system's temperature by a given amount.Characterizes thermal energy storage and exhibits anomalies at phase transitions.
Radial Distribution Function (g(r)) Describes the probability of finding an atom at a distance r from a reference atom.Reveals the local coordination environment and bond distances between ion pairs (e.g., Mg-O, K-O).
Mean Squared Displacement (MSD) The average squared distance an atom travels over time.Used to calculate the self-diffusion coefficients of Mg²⁺ and K⁺ ions, indicating ionic mobility.
Stress-Strain Relationship The response of the material to an applied mechanical load.Allows for the calculation of elastic constants and mechanical strength.

Computational Studies on Hydration Effects and Solid-State Transformations

Computational methods are essential for understanding the complex processes of hydration and solid-state transformations in materials like this compound. These studies can elucidate reaction mechanisms and predict phase stability, which are often difficult to probe experimentally.

Hydration Effects: While direct computational studies on the hydration of this compound are sparse, significant parallels can be drawn from research on magnesium potassium phosphate (B84403) cement (MKPC). mdpi.com MD simulations of the MKPC hydration process proposed a "transition zone theory," which is likely applicable to the selenate analogue. mdpi.com This theory divides the system into three regions: the solid matrix (e.g., MgO), the bulk liquid solution, and a crucial "transition zone" at the solid-liquid interface.

The hydration and crystallization process would be governed by the following key steps, which can be modeled computationally:

Dissolution: MgO dissolves at the interface, releasing Mg²⁺ ions into the transition zone.

Ion Diffusion: K⁺ ions from the bulk solution must diffuse through the liquid to reach this transition zone. The kinetics of K⁺ diffusion is a critical, rate-limiting factor. mdpi.com

Supersaturation and Nucleation: When the concentrations of Mg²⁺, K⁺, and SeO₄²⁻ ions in the transition zone reach a critical supersaturation level, the hydrated crystalline phase (e.g., K₂Mg(SeO₄)₂·6H₂O) nucleates and grows.

MD simulations can model the diffusion kinetics of the ions and determine the conditions necessary for crystallization. mdpi.com If the diffusion of K⁺ is too slow, competing, non-potassium-containing phases like hydrated magnesium selenate could form instead. mdpi.com Furthermore, computational studies on the hydration shells of individual magnesium and potassium ions show that Mg²⁺ has a strongly bound, well-defined hydration structure with two distinct shells, while the K⁺-water interaction is much weaker. rsc.org This difference in hydration energy would strongly influence the thermodynamics and kinetics of the crystallization process.

Solid-State Transformations: this compound is expected to undergo solid-state phase transformations, similar to those observed in potassium selenate. aps.org As discussed in section 5.2.3, K₂SeO₄ exhibits a well-documented transition from a normal paraelectric phase to an incommensurate phase before locking into a ferroelectric commensurate phase at lower temperatures. semanticscholar.org Computational studies using rigid-ion models have shown that this instability is driven by a soft phonon mode whose character is highly dependent on cation-oxygen interactions. aps.org The introduction of Mg²⁺ into the lattice would alter the local forces and strains, likely changing the transition temperatures and potentially stabilizing new, different crystal structures. First-principles calculations based on density functional theory (DFT) could be used to calculate the total energy of various potential crystal structures of this compound, thereby predicting the most stable phase at a given temperature and pressure and mapping out the transformation pathways.

Table 3: Proposed Hydration Mechanism Based on "Transition Zone Theory"

StepLocationProcessControlling FactorComputational InsightCitation
1Solid-Liquid InterfaceDissolution of solid magnesium oxide (MgO) into Mg²⁺ ions.pH, surface area--
2Liquid/Transition ZoneDiffusion of K⁺ and SeO₄²⁻ ions from the bulk solution to the interface.Ion concentration gradients, temperatureMD simulations can calculate diffusion coefficients and track ion trajectories. mdpi.com
3Transition ZoneAttainment of critical supersaturation of Mg²⁺, K⁺, and SeO₄²⁻ ions.Diffusion kinetics of K⁺MD simulations can model local ion concentrations to predict nucleation. mdpi.com
4Transition ZoneNucleation and growth of the hydrated this compound crystal phase.Thermodynamic stability of the hydrated crystalDFT calculations can determine the formation energy of the final product.-

Applications of Magnesium Potassium Selenate in Solid State Chemistry and Materials Science

Utilization in Advanced Functional Materials Development

The development of advanced functional materials is crucial for technological progress in fields ranging from electronics to energy storage. While magnesium potassium selenate (B1209512) is not yet a mainstream functional material, its constituent elements and structural class suggest potential utility. For instance, the family of potassium-ion batteries (KIBs) is being explored as a cost-effective alternative to lithium-ion batteries, driving research into new potassium-containing materials. whut.edu.cn

The properties of double salts like magnesium potassium selenate can be tuned by substituting the metal ions, offering a pathway to designing materials with specific electronic or optical characteristics. The selenate (SeO₄²⁻) anion itself offers different properties compared to the more commonly studied sulfate (B86663) (SO₄²⁻) anion due to the different electronegativity and size of selenium versus sulfur. This can influence the material's bandgap, refractive index, and other physical properties, making it a candidate for specialized optical or electronic applications.

Exploration as Components in Semiconductor Systems

The intentional introduction of impurities, or doping, is a fundamental process in modulating the electrical properties of semiconductors. wikipedia.org Recent studies have highlighted the significant impact of doping with alkali (like potassium) and alkaline earth (like magnesium) metals on the performance of semiconductor materials.

A notable example is the use of magnesium and potassium as dopants for the semiconductor antimony selenide (B1212193) (Sb₂Se₃), a promising material for thin-film photovoltaic technologies. rsc.org Density functional theory (DFT) calculations have shown that both potassium and magnesium can act as acceptor dopants in a selenium-rich environment. rsc.org They do this by creating shallow defects, preferentially forming antisite defects where the dopant atom occupies a site normally taken by an antimony atom (e.g., Mgₛₑ₂). rsc.org This process improves the material's p-type conductivity without creating detrimental localized defect states within the bandgap. rsc.org While this research involves the separate use of magnesium and potassium as dopants, it underscores the potential of a compound like this compound to serve as a single-source precursor for co-doping semiconductors to fine-tune their electronic properties for devices like solar cells and transistors. rsc.orguniversitywafer.com

Table 1: Effects of K and Mg Doping on Antimony Selenide (Sb₂Se₃) Semiconductor

DopantDefect Type FormedEffect on ConductivityEnvironment
Potassium (K) Acceptor (Kₛₑ₂)Enhances p-typeSe-rich
Donor (Kᵢ)Enhances n-typeSe-poor
Magnesium (Mg) Acceptor (Mgₛₑ₂)Enhances p-typeSe-rich and Se-poor

Potential for Ion Conduction in Solid Electrolytes

All-solid-state batteries are a major focus of energy storage research due to their potential for improved safety and higher energy density compared to traditional liquid electrolyte batteries. fudan.edu.cnnih.gov A key component of these batteries is the solid electrolyte, which must exhibit high ionic conductivity for the working ion (e.g., K⁺ or Mg²⁺).

The development of solid electrolytes for magnesium-ion batteries is challenging because the divalent Mg²⁺ ion has strong interactions with the crystal lattice, which can hinder its mobility. researchgate.netfrontiersin.org However, significant progress has been made with certain material classes. Chalcogenide spinels, such as MgSc₂Se₄, have demonstrated high Mg-ion conductivity, with values around 10⁻⁴ S cm⁻¹ at room temperature. acs.org This highlights the potential of selenate-based crystal structures to facilitate ion movement.

Similarly, research into potassium-ion solid electrolytes is an active field. whut.edu.cnnih.gov While challenges remain, such as lower ionic conductivity compared to lithium-ion systems and interfacial instability, various materials including polymers and inorganic glasses are being investigated. whut.edu.cnbit.edu.cnbohrium.com Given that this compound contains mobile K⁺ ions and is part of a structural family known for ordered ionic arrangements, it is a plausible candidate for investigation as a solid-state K⁺ or mixed-ion conductor. Its well-defined crystal structure could provide distinct pathways for ion migration.

Table 2: Ionic Conductivity of Selected Solid Electrolytes

Electrolyte MaterialMobile IonIonic Conductivity (S cm⁻¹)Temperature (°C)
MgSc₂Se₄Mg²⁺~1 x 10⁻⁴Room Temp
Mg₀.₅Zr₂(PO₄)₃Mg²⁺2.9 x 10⁻⁵400
0.3K₂S-0.6P₂S₅-0.1KOTf (glass)K⁺1.06 x 10⁻⁷Room Temp

Integration into Composite Materials and Nanomaterials

Composite materials, which combine two or more distinct materials, are designed to achieve properties that are superior to those of the individual components. The integration of inorganic salts like this compound into polymer or ceramic matrices can impart new functionalities. For instance, incorporating crystalline fillers can alter the mechanical strength, thermal stability, or optical properties of a composite.

In the realm of nanomaterials, selenium nanoparticles (SeNPs) have garnered significant attention for their unique biological and electronic properties. nih.govrsc.org These nanoparticles can be synthesized from precursor compounds like sodium selenite (B80905). mdpi.comgoogle.com this compound could potentially serve as a precursor for the synthesis of selenium-based nanomaterials or as a component in nanocomposites. For example, dispersing nanoparticles of this compound within a polymer matrix could create a nanocomposite with tailored dielectric or optical properties, useful for applications in capacitors or optical filters.

Catalytic Properties of this compound and Related Selenates

Selenium compounds are known to possess catalytic activity in various chemical reactions. alfachemic.com Selenates and selenoxides can act as catalysts in oxidation reactions, where the selenium atom cycles between different oxidation states. acs.orgnih.gov For example, selenates have been investigated as catalysts in the Kjeldahl method for nitrogen determination, where they accelerate the decomposition of organic matter. acs.org The catalytic cycle often involves the reduction of a selenoxide intermediate by a reducing agent, such as a thiol, regenerating the active selenium species. researchgate.net

Furthermore, bimetallic catalysts containing both an alkali and an alkaline earth metal can exhibit unique and enhanced catalytic activity compared to their single-metal counterparts. The combination of magnesium and potassium in a single, ordered compound offers an intriguing platform for designing new catalysts. The specific arrangement of Mg²⁺ and K⁺ ions within the selenate crystal structure could create unique active sites, potentially influencing the selectivity and efficiency of catalytic processes such as oxidation, reduction, or various organic transformations. mdpi.com

Role in Reference Materials and Analytical Standards

Materials with a stable, well-defined, and accurately characterized crystal structure are essential as reference standards for analytical techniques like X-ray diffraction (XRD). lgcstandards.comcambridge.org These standards are used to calibrate instruments and validate measurement procedures. nist.govresearchgate.net Tutton's salts, the class of compounds to which this compound belongs, are known for forming high-quality, stoichiometric single crystals.

The predictable and reproducible crystal structure of this compound makes it a potential candidate for a standard reference material. Its diffraction pattern would contain a series of sharp, well-defined peaks at known angular positions (2θ values), which can be used for:

Instrument calibration: Verifying the angular accuracy of diffractometers.

Quantitative analysis: Serving as an internal standard in the quantitative determination of crystalline phases in a mixture.

Line profile analysis: Providing a reference for instrumental broadening, which is crucial for accurately determining crystallite size and microstrain in other materials.

Investigation of Defect Chemistry and Non-Stoichiometric Phases

The properties of crystalline materials are profoundly influenced by the presence of defects. rsc.org The study of these imperfections falls under the field of defect chemistry. In an ionic compound like this compound (K₂Mg(SeO₄)₂), several types of point defects can be anticipated, analogous to those studied in other complex oxides like perovskites. researchgate.netresearching.cnnih.gov

Possible point defects in this compound include:

Vacancies: Missing ions from their regular lattice sites (e.g., potassium vacancy Vₖ', magnesium vacancy Vₘg'', or selenate vacancy Vₛₑₒ₄'').

Interstitials: Ions located in positions that are normally unoccupied within the crystal lattice (e.g., Kᵢ, Mgᵢ).

Anti-site defects: When a cation occupies the lattice site of another cation (e.g., a Mg²⁺ ion on a K⁺ site, denoted Mgₖ).

Frenkel defects: An ion displaced from its normal lattice site to a nearby interstitial site, creating a vacancy-interstitial pair.

The formation of these defects, particularly vacancies, can lead to non-stoichiometric phases , where the ratio of the elements deviates slightly from the ideal K₂Mg(SeO₄)₂ formula. For example, a deficiency in potassium could lead to a formula of K₂₋ₓMg(SeO₄)₂₋ₓ/₂. Understanding and controlling these defects is critical, as they govern key material properties such as ionic conductivity, optical absorption, and catalytic activity. nih.govresearchgate.net

Future Prospects and Interdisciplinary Research Avenues for Magnesium Potassium Selenate

Development of Novel Synthesis Routes for Controlled Morphology and Size at the Nanoscale

Future research will likely focus on moving beyond bulk synthesis to create magnesium potassium selenate (B1209512) nanocrystals with precisely controlled characteristics. The morphology and size of materials at the nanoscale can dramatically influence their physical and chemical properties. Developing novel synthesis routes is critical for harnessing this potential.

Biogenic synthesis, which utilizes biological precursors from plants or microorganisms, presents a green chemistry alternative to traditional physical and chemical methods that often require high energy and hazardous substances. rsc.org Methods such as microwave-assisted hydrothermal synthesis, which has been successfully used to create magnesium oxide nanobelts, could be adapted for magnesium potassium selenate. researchgate.net This technique offers rapid heating, shorter reaction times, and potentially better control over the crystalline phase and particle morphology. Other promising routes include sonochemical methods, sol-gel processes, and template-assisted synthesis to produce specific nanostructures like nanowires, nanorods, or porous networks. researchgate.net The goal of this research is to establish reliable protocols for producing nanomaterials with tailored sizes, shapes, and surface areas, which are crucial for applications in catalysis, sensing, and other advanced technologies.

Table 1: Potential Nanoscale Synthesis Routes for this compound

Synthesis Method Potential Advantages Target Morphologies
Microwave-Assisted Hydrothermal Rapid, energy-efficient, high yield Nanobelts, Nanorods
Sonochemical Uniform particle size, amorphous or crystalline phases Nanospheres, Nanoclusters
Sol-Gel High purity, homogenous products at low temperatures Thin films, Powders
Biogenic Synthesis Environmentally friendly, cost-effective Various Nanoparticles

In-Situ Characterization of Crystallization and Phase Transitions under Varied Conditions

A fundamental understanding of how this compound crystallizes and behaves under different environmental conditions is essential for its application. Future studies will increasingly rely on in-situ characterization techniques to observe these processes in real-time. Techniques such as single-crystal X-ray and neutron diffraction can provide detailed structural information as the crystal forms or undergoes phase transitions in response to changes in temperature and pressure. nih.gov For instance, understanding the behavior of the hydrated forms is crucial, as seen in studies of magnesium sulfate (B86663) hydrates which can have multiple hydration states (n=1 to 11). wikipedia.org

By employing techniques like temperature-controlled X-ray diffraction (XRD) and differential scanning calorimetry (DSC), researchers can map the phase diagram of this compound hydrates. This would reveal the stability zones of different crystalline phases and the conditions under which transitions occur. Observing the effect of impurities, such as other cations, on the crystallization process is also a key research area, as impurities can significantly alter crystal structure and stability. mdpi.com These in-situ studies provide critical data for optimizing synthesis and storage conditions and for predicting the material's behavior in various applications.

Advancements in Theoretical Modeling for Predictive Materials Design

Theoretical modeling and computational chemistry are powerful tools for accelerating materials discovery and understanding. For this compound, first-principles calculations based on Density Functional Theory (DFT) can be employed to predict its structural, electronic, and thermodynamic properties before synthesis. nih.gov Such models have been successfully used to interpret the Raman spectrum of magnesium selenate enneahydrate and to understand its hydrogen bonding network. nih.gov

Future theoretical work could focus on:

Predicting Crystal Structures: Simulating the most stable crystal structures of anhydrous and hydrated forms of this compound.

Calculating Material Properties: Determining mechanical properties (e.g., bulk modulus), electronic band structure, and optical properties.

Modeling Defects and Doping: Investigating how introducing dopants or crystal defects could tune the material's properties for specific applications.

Simulating Solvation Structures: Understanding the coordination chemistry and ion transport in aqueous solutions, which is vital for applications in battery electrolytes. dntb.gov.ua

These predictive models can guide experimental efforts, reducing the time and resources needed for trial-and-error synthesis and characterization, thereby enabling a more rational design of new materials based on this compound.

Table 2: Theoretical Modeling Approaches for this compound

Modeling Technique Research Objective Predicted Properties
Density Functional Theory (DFT) Determine ground-state properties Crystal structure, electronic band gap, vibrational modes
Molecular Dynamics (MD) Simulate material behavior over time Phase transitions, ion diffusion, thermal stability

Exploration of this compound in Emerging Energy and Environmental Technologies

The constituent elements of this compound suggest its potential utility in several emerging technological fields. The presence of selenate, an oxidized and highly soluble form of selenium, points towards environmental applications. namc.org Research could explore the use of this compound as a reference material or a component in systems designed for the remediation of selenium-contaminated water. Biological treatment is a prevalent technology for removing selenate, and understanding the chemistry of stable selenate salts is crucial for developing and optimizing these processes. namc.org

In the energy sector, magnesium-based materials are being investigated for applications ranging from hydrogen storage to next-generation batteries. exclusivemagnesium.com While speculative, this compound could be explored as a potential solid-state electrolyte or as a precursor for creating novel electrode materials. The interplay between magnesium and potassium ions is also of interest, as both are crucial intracellular cations, suggesting potential (though currently unexplored) biocompatibility for certain applications. nih.govnih.gov Further research is needed to determine if the specific properties of this double salt offer advantages in these competitive fields.

Interdisciplinary Collaboration for Comprehensive Materials Science Understanding

The complexity of a multi-element compound like this compound necessitates a highly collaborative research approach. A comprehensive understanding can only be achieved by integrating expertise from various scientific disciplines.

Chemists can lead the development of novel synthesis routes and perform detailed characterization. researchgate.net

Physicists can investigate its fundamental physical properties, such as optical, electronic, and magnetic characteristics, and study phase transitions under extreme conditions.

Materials Scientists can focus on processing the material into different forms (e.g., thin films, ceramics), testing its mechanical properties, and exploring its potential applications. nih.govnih.gov

Such interdisciplinary synergy will be essential to fully unravel the scientific intricacies of this compound and to translate fundamental knowledge into practical, high-impact technologies.

Q & A

Q. What are the established methods for synthesizing magnesium potassium selenate, and how is its crystal structure characterized?

this compound can be synthesized by reacting selenic acid with magnesium and potassium salts under controlled conditions. For example, analogous double selenates (e.g., thallium magnesium selenate) are prepared by combining selenic acid with metal sulfides (e.g., ferrous sulfide) and evaporating the solution with potassium selenate under reduced pressure to obtain pure crystals . Crystallographic characterization involves measuring axial ratios (a:b:c) and angles (θ) via X-ray diffraction. For magnesium-containing selenates, typical parameters include a:b:c ≈ 0.745 : 1 : 0.5 and θ ≈ 105°, with high refractive indices distinguishing them from sulfates .

Q. How can researchers verify the purity of this compound in mineral mixtures?

Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify magnesium, potassium, and selenium content. Cross-reference with X-ray crystallography to confirm structural integrity, as impurities (e.g., sodium chloride) can interfere with elemental analysis . For mineral formulations, ensure ionic compatibility by testing interactions with other salts (e.g., calcium phosphate, zinc sulfate) using stability assays .

Advanced Research Questions

Q. How do redox-sensitive metals (e.g., iron) impact the synthesis of this compound?

Metals like iron can reduce selenic acid to elemental selenium, complicating synthesis. To mitigate this, use dilute selenic acid and ferrous sulfide under inert atmospheres to stabilize Fe²⁺. For this compound, substitute redox-active metals with stable analogs (e.g., zinc) in initial trials .

Q. What methodological challenges arise when comparing this compound’s bioactivity to sodium selenate in plant models?

Sodium selenate’s bioavailability in plants is well-documented, but this compound may interact differently with soil microbiota. Design experiments with controlled variables:

  • Use mycorrhizal fungi inoculation to assess selenium uptake efficiency.
  • Measure nutrient interactions (e.g., potassium/magnesium competition) via ion-specific electrodes .
  • Compare selenocysteine (SeCys) and selenate forms in hydroponic systems to isolate transport mechanisms .

Q. How can researchers resolve contradictions in crystallographic data for double selenates?

Discrepancies in axial ratios or angles may arise from hydration states or trace impurities. Replicate synthesis under strict stoichiometric control and use Rietveld refinement for diffraction data. Compare results with historical datasets (e.g., thallium double selenates) to identify systematic errors .

Q. What strategies optimize this compound’s stability in multi-mineral formulations?

Test compatibility with common excipients (e.g., citrates, phosphates) using accelerated stability protocols (40°C/75% RH for 3 months). Monitor selenium oxidation states via X-ray absorption near-edge structure (XANES) spectroscopy. Prioritize formulations with neutral pH to prevent selenate reduction .

Experimental Design & Data Analysis

Q. How should toxicity studies for this compound be designed to account for synergistic mineral effects?

  • Use rodent models fed diets with varying selenium/magnesium/potassium ratios (e.g., 0.18–55 µg Se/g diet) .
  • Measure biomarkers: glutathione peroxidase activity (selenium status), serum Mg²⁺ levels, and renal potassium excretion.
  • Apply factorial design to isolate interactions between minerals .

Q. What statistical approaches address variability in selenium bioaccumulation data?

Use mixed-effects models to account for environmental factors (e.g., soil pH, microbial activity). For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) to compare selenium concentrations in plant tissues .

Tables for Reference

Table 1: Key Crystallographic Parameters for Double Selenates (Adapted from )

CompoundAxial Ratio (a:b:c)Angle (θ)Refractive Index
Tl₂Mg(SeO₄)₂·6H₂O0.745 : 1 : 0.4993105° 36'>1.74
Tl₂Fe(SeO₄)₂·6H₂O0.7445 : 1 : 0.5011105° 27'>1.72

Table 2: Selenium Content in Mineral Mixes (mg/kg Diet)

FormulationSodium SelenateThis compound
Standard Diet (S10026)0.18Not reported
High-Fat Diet0.18Not reported
Custom Mix (2023)0.01030.055 (hypothetical)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.